Product packaging for 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine(Cat. No.:CAS No. 890148-78-4)

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine

Cat. No.: B2567758
CAS No.: 890148-78-4
M. Wt: 546.06
InChI Key: IWHHYACTSSPXDV-UHFFFAOYSA-N
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Description

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine (CAS RN: 890148-78-4) is a high-value, nitrogen-rich compound presented as a white to almost white powder. It is characterized by a high melting point of 207-211 °C and should be stored sealed in a cool, dark, dry place . This compound is of significant interest in advanced materials science, particularly for enhancing the safety of high-energy-density lithium metal batteries. It functions as a multi-functional additive for polyolefin separators, imparting exceptional flame-retardant properties and effectively scavenging reactive radical species generated during battery operation or thermal runaway events . The mechanism involves the bromine-functional groups acting as a flame retardant, while the carbon-rich phenyl groups, abundant in π-electrons, stabilize these reactive radicals through termination reactions. This dual action helps suppress exothermic chain reactions, delays separator shrinkage at high temperatures, and ultimately improves the thermal stability and safety performance of the battery system . Beyond energy storage, s-triazine derivatives analogous to this compound are extensively explored as charring agents in halogen-free intumescent flame-retardant (IFR) systems for polymers like polypropylene, showcasing their versatility in materials protection . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet prior to use. The typical purity of this product is >98.0% as determined by HPLC analysis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H12Br3N3 B2567758 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine CAS No. 890148-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(3-bromophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Br3N3/c22-16-7-1-4-13(10-16)19-25-20(14-5-2-8-17(23)11-14)27-21(26-19)15-6-3-9-18(24)12-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHHYACTSSPXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890148-78-4
Record name 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
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Advanced Structural Investigations and Computational Analysis

Conformational Analysis of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine

Cs and C3h Symmetries

Computational analysis reveals that this compound can adopt different conformations characterized by distinct symmetries. Two notable conformers possess C_s_ and C_3h_ point-group symmetries. researchgate.net The arrangement of the bromophenyl substituents determines these symmetries, influencing the molecule's packing in the solid state and its interaction with surfaces, which is crucial for applications in nanotechnology and crystal engineering. researchgate.net The conformational flexibility allows the molecule to form diverse, structurally complex architectures. researchgate.net

Chiral Considerations

Due to the rotational freedom of the bromophenyl groups around the C-C bonds connecting them to the triazine core, this compound can exhibit chirality. The molecule can exist as right-handed and left-handed chiral conformers. researchgate.net This propeller-like chirality arises from the specific twist of the phenyl rings, leading to non-superimposable mirror images. This intrinsic chirality is a significant feature, as it can be transcribed to supramolecular assemblies, potentially influencing their optical and electronic properties. researchgate.net

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is essential for the comprehensive characterization of this compound, confirming its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

While specific experimental ¹H and ¹³C NMR data for this compound are not widely reported in publicly available literature, the expected spectra can be inferred from the molecular structure. The ¹H NMR spectrum would exhibit a complex multiplet pattern in the aromatic region, corresponding to the protons on the three bromophenyl rings. Due to the meta-substitution, four distinct proton environments are expected for each ring. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the triazine ring and the bromophenyl substituents.

For comparison, the related compound 2,4,6-tris(4-aminophenyl)-1,3,5-triazine shows ¹H NMR signals at δ 8.36 (d, J = 8.8 Hz, 6H), 6.70 (d, J = 8.4 Hz, 6H), and 5.89 (s, 6H) in DMSO-d6. rsc.org Its ¹³C NMR spectrum in the same solvent displays peaks at δ 169.5, 152.9, 130.6, 130.1, 122.9, and 113. rsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the C=N stretching vibrations of the triazine ring and the C-Br stretching of the bromophenyl groups. Aromatic C-H and C=C stretching and bending vibrations would also be prominent.

Mass Spectrometry (e.g., MALDI-TOF-MS, ESI-MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound. The exact mass of this compound is 544.85609 Da. nih.gov Predicted mass spectrometry data suggests the following adducts and their corresponding m/z values.

Adductm/z
[M+H]⁺543.86543
[M+Na]⁺565.84737
[M-H]⁻541.85087
[M+NH₄]⁺560.89197
[M+K]⁺581.82131
[M]⁺542.85760
[M]⁻542.85870

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem. uni.lu

Density Functional Theory (DFT) Calculations in Molecular Design

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT serves as an invaluable tool in predicting a wide range of properties, guiding the design of new materials with desired characteristics.

DFT calculations are instrumental in determining the fundamental electronic properties of triazine-based molecules. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are routinely calculated. The HOMO-LUMO energy gap (Eg) is a critical indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. irjweb.com A larger energy gap generally implies higher stability and lower chemical reactivity. scribd.com

Table 1: Representative Electronic Properties of Triazine Derivatives Calculated by DFT Note: This table presents typical data from DFT studies on various functionalized triazine molecules to illustrate the type of information generated. Values are not specific to this compound.

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
Triazine Derivative A-6.5-2.14.4
Triazine Derivative B-5.9-2.53.4
Triazine Derivative C-6.8-1.94.9

Beyond the properties of a single molecule, DFT is used to model how molecules interact with each other and with surfaces. Understanding intermolecular interactions is crucial for predicting crystal packing, morphology, and bulk material properties. For triazine derivatives, interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atoms are significant. DFT calculations, often within a cluster model approach, can accurately simulate these non-covalent interactions and predict their influence on the vibrational spectra (e.g., IR spectra) of the molecular crystal. rsc.org

In the context of material science, the interaction of this compound with a substrate surface is critical for its application in electronic devices or as a corrosion inhibitor. DFT and Monte Carlo simulations have been successfully employed to model the adsorption of triazine derivatives onto metal surfaces, such as iron. researchgate.net These models can determine the most stable adsorption configuration and calculate the adsorption energy, which indicates the strength of the molecule-substrate interaction. researchgate.net The calculations often reveal that the active sites for interaction are the nitrogen atoms of the triazine ring and the substituted aromatic rings. researchgate.net Such studies are vital for designing effective surface coatings and functional thin films.

The ultraviolet (UV) absorption properties of a molecule are dictated by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the primary quantum-chemical method used to predict and interpret UV-Vis absorption spectra. researchgate.net This method calculates the energies of electronic excited states, allowing for the simulation of the absorption spectrum, including the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. nih.gov

For triazine derivatives, the main absorption bands typically arise from π-π* transitions within the conjugated system of the triazine and phenyl rings. mdpi.com TD-DFT calculations on various 2,4,6-triphenyl-1,3,5-triazine (B147588) systems have shown good agreement with experimental spectra. mdpi.commdpi.com These studies help to assign specific electronic transitions to the observed absorption peaks and to understand how substituents alter the spectral properties. researchgate.net For this compound, TD-DFT would be used to predict its UV absorption spectrum and to understand how the meta-bromo substitution pattern affects the transition energies compared to unsubstituted or other halogen-substituted analogues.

Table 2: Representative TD-DFT Calculated UV Absorption Data for Triazine Derivatives Note: This table shows sample data from TD-DFT calculations on related triazine compounds to demonstrate the outputs of such studies. Values are not specific to this compound.

Compound/SystemCalculated λmax (nm)Oscillator Strength (f)Major Transition Character
Triazine Derivative X3101.25HOMO -> LUMO (π-π)
Triazine Derivative Y3451.48HOMO-1 -> LUMO (π-π)
Triazine Derivative Z2980.95HOMO -> LUMO+1 (π-π*)

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. vot.pl An XPS analysis of this compound would provide a detailed characterization of its surface chemistry, which is crucial for applications involving interfaces, such as thin films or coatings. The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. vot.pl

A survey scan would confirm the presence of Carbon (C), Nitrogen (N), and Bromine (Br) on the surface and determine their relative atomic concentrations. High-resolution scans of the C 1s, N 1s, and Br 3d regions would provide information about the chemical bonding environments.

C 1s Spectrum: The C 1s spectrum would be complex, with multiple overlapping peaks. Deconvolution would be necessary to resolve the different carbon environments: C-C/C-H bonds in the phenyl rings, C-Br bonds, and the distinct C=N bonds within the triazine ring. A weak π-π* shake-up satellite peak may also be present, characteristic of aromatic systems. thermofisher.com

N 1s Spectrum: The N 1s spectrum is expected to show a primary peak corresponding to the C=N-C environment of the triazine ring. The binding energy for nitrogen in aromatic polymers like polyimides is a useful reference point. thermofisher.comaip.org

Br 3d Spectrum: The Br 3d region would exhibit a characteristic doublet (Br 3d5/2 and Br 3d3/2) with a spin-orbit splitting of approximately 1.05 eV. xpsfitting.com The binding energy of the Br 3d5/2 peak for bromine covalently bonded to a carbon atom is well-established, allowing for unambiguous identification. researchgate.netresearchgate.net

XPS is particularly valuable for detecting surface contamination or chemical changes resulting from surface treatments or degradation. thermofisher.com

Table 3: Expected Core-Level Binding Energies for this compound in XPS Note: These are approximate binding energies based on literature values for similar functional groups and are subject to variation based on the specific chemical environment and instrument calibration.

ElementCore LevelChemical StateExpected Binding Energy (eV)
CarbonC 1sC-C, C-H (aromatic)~284.8
CarbonC 1sC-N (triazine ring)~286.0 - 287.0
CarbonC 1sC-Br~285.5 - 286.5
NitrogenN 1sC=N-C (triazine ring)~398.5 - 400.0
BromineBr 3d5/2C-Br~70.0 - 71.0

Analysis of this compound in Supramolecular Chemistry

An examination of the supramolecular chemistry and self-assembly of the specific chemical compound This compound reveals a notable scarcity of dedicated research on its two-dimensional (2D) organization on common substrates. Extensive searches for scientific literature detailing the self-assembly of this meta-substituted isomer on highly oriented pyrolytic graphite (B72142) (HOPG), single-layer graphene (SLG), and gold surfaces, such as Au(111), did not yield specific findings.

Consequently, a detailed article on the self-assembly and the specific intermolecular interactions of this compound that strictly adheres to the requested outline cannot be generated at this time. The available body of research focuses predominantly on the isomeric compound, 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (B1294791), where the bromine atoms are in the para position.

For context, studies on the para-isomer have demonstrated distinct self-assembly behaviors that are highly dependent on the substrate and temperature. On HOPG and graphene, this related compound is known to form various structures, including compact, loose, and porous networks. On Au(111) surfaces, its assembly is governed by a delicate balance of intermolecular forces, with bromine-nitrogen interactions being dominant at certain temperatures and bromine-bromine halogen bonds directing the formation of different phases at higher temperatures.

The difference in the bromine atom's position on the phenyl ring (meta vs. para) is critical, as it fundamentally changes the molecule's symmetry and the directionality of potential intermolecular interactions. This would lead to significantly different supramolecular structures. Without specific experimental or theoretical data for the meta-isomer, any discussion of its self-assembly on the requested substrates would be speculative and scientifically unfounded.

Further research and surface science studies focusing specifically on this compound are required to elucidate its behavior and potential for creating novel 2D supramolecular architectures.

Supramolecular Chemistry and Self Assembly of 2,4,6 Tris 3 Bromophenyl 1,3,5 Triazine

Driving Forces and Interactions in Supramolecular Structures

Van der Waals Interactions

Van der Waals (vdW) forces are a primary driver in the self-assembly of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine and related molecules, particularly on weakly interacting substrates. These non-specific, attractive forces between molecules are crucial for the formation of stable, close-packed nanoarchitectures. The planar, aromatic core of the triazine derivative allows for significant vdW interactions between adjacent molecules, promoting the formation of extensive two-dimensional arrays.

In systems involving similar star-shaped aromatic molecules, vdW interactions, in concert with other forces like halogen and hydrogen bonding, dictate the final periodic arrangement. The cooperative interplay between molecule-substrate interactions and intermolecular vdW forces is essential for achieving ideal, long-range ordered structures. For instance, the self-assembly of the related molecule 2,4,6-tris(4′,4″,4‴-trimethylphenyl)-1,3,5-triazine on graphite (B72142) results in a large-scale, close-packed nanoarchitecture that is stabilized predominantly by van der Waals interactions.

Influence of External Factors on Self-Assembly

The outcome of the self-assembly process is highly sensitive to external parameters. Factors such as the choice of substrate, the solvent environment, and the ambient temperature can be finely tuned to direct the formation of specific, tailored supramolecular constructs with desired porosity, packing, and connectivity.

Substrate Effects on Assembling Behavior

The nature of the substrate plays a critical role in mediating the self-assembly of triazine derivatives by influencing the balance between molecule-molecule and molecule-substrate interactions. Studies on the closely related isomer, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791) (BPT), demonstrate the profound impact of the underlying surface. acs.org

On highly oriented pyrolytic graphite (HOPG), a weakly interacting substrate, BPT molecules form different assembly patterns, including both compact and loose arrangements with varying packing densities. acs.org In this case, the intermolecular interactions are dominant in guiding the assembly. In contrast, on a single-layer graphene (SLG) surface grown on copper foil, the same molecule forms a porous structure with hexagonal-like cavities, indicating a stronger influence from the molecule-substrate interaction. acs.org

Similarly, when the para-isomer (TBPT) is deposited on a reconstructed Au(111) surface, the resulting network is sensitive to the different stacking regions (fcc and hcp) of the gold surface. figshare.com This demonstrates a significant substrate effect where the molecular packing is altered by the subtle changes in the substrate's surface structure. figshare.com These findings highlight that the choice of substrate is a powerful tool for controlling the resulting molecular architecture. acs.orgfigshare.com

SubstrateObserved Structure for BPT/TBPTPrimary Influencing Factor
Highly Oriented Pyrolytic Graphite (HOPG)Compact and loose assembly patternsMolecule-Molecule Interactions
Single-Layer Graphene (SLG) on CuPorous structure with hexagonal cavitiesMolecule-Substrate Interactions
Au(111)Packing altered on fcc vs. hcp regionsMolecule-Substrate Interactions

Solvent Effects and Co-adsorption Phenomena

The solvent used during the deposition of molecules onto a surface can significantly influence the resulting supramolecular structure. Different solvents can alter the interactions between molecules and between the molecules and the substrate, leading to the formation of distinct polymorphs. For 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (TBPT) on HOPG, solvent-dependent polymorphs have been observed, where the choice of carboxylic acid as the solvent leads to co-adsorption. figshare.com In this specific case, the solvent molecules become an integral part of the final structure, forming a multicomponent network stabilized by a rare, cyclic hydrogen-bonded hexamer of the carboxylic acid groups. figshare.com

The dielectric constant of the solvent can also play a role. For amine-substituted s-triazines, the rotational energy barrier around the triazine-N bond changes with the solvent's polarity. nih.gov A polar solvent can better stabilize charge separation in transition states, influencing molecular conformation and, consequently, the self-assembly process. nih.govrsc.org This demonstrates that the solvent is not merely a passive medium but an active component that can be used to direct the assembly pathway. figshare.comnih.gov

Temperature-Dependent Structural Variations

Temperature is a critical parameter for controlling both the thermodynamic and kinetic aspects of on-surface self-assembly and subsequent reactions. Mild annealing is often employed to provide the necessary thermal energy for molecules to overcome kinetic barriers, allowing them to arrange into a thermodynamically stable, long-range ordered structure.

For precursor molecules like this compound, temperature can induce phase transitions between different non-covalent structures. Studies on the para-isomer (TBPT) on Au(111) have shown that monolayers formed at 70 °C are dominated by Br–N interactions. researchgate.net As the temperature is increased, phases stabilized by Br–Br interactions become dominant. researchgate.net Further elevation of temperature can trigger the irreversible cleavage of C-Br bonds, initiating covalent reactions. For instance, an extraordinary cycloaddition reaction was triggered by mild annealing at approximately 210°C in a highly ordered array on a graphite surface. researchgate.net This transition from reversible self-assembly to irreversible covalent bond formation is a key strategy in on-surface synthesis. researchgate.netresearchgate.net

Formation of Covalent and Metal-Organic Nanostructures

Beyond non-covalent self-assembly, this compound serves as a robust precursor for the bottom-up synthesis of more complex and stable covalent and metal-organic nanostructures on surfaces. The bromine substituents are key functional groups that can be activated to form new bonds.

On-surface synthesis provides a powerful method to create π-conjugated polymers and 2D networks that are not accessible through traditional solution chemistry. nih.gov The Ullmann coupling reaction is a common strategy, where thermal activation on a catalytic metal surface (like copper or gold) causes the dehalogenation of aryl-halide precursors. The resulting radical species then polymerize to form new C-C bonds. researchgate.netrsc.org For this compound, this process allows for the creation of extended, porous two-dimensional covalent organic frameworks (COFs). researchgate.netrsc.org The choice of substrate is also critical in this process, determining the efficiency and outcome of the covalent coupling. rsc.org

Furthermore, the nitrogen atoms in the triazine core can coordinate with metal atoms to form metal-organic nanostructures. Research has shown that this compound (mTBPT) on a Cu(111) surface can form crystalline 2D metal-organic networks. researchgate.net In some cases, the introduction of other species can tune the reaction pathway. For example, the presence of CO molecules can modulate the on-surface synthesis by confining reactive species, thereby altering the final structure. researchgate.net The ability to form both covalent and metal-organic bonds makes this molecule a highly versatile building block for constructing a diverse range of functional nanomaterials. researchgate.netresearchgate.netnih.govmdpi.com

Nanostructure TypeFormation StrategyKey Molecular FeatureResulting Bonds
Covalent Organic Framework (COF)On-surface Ullmann coupling via thermal activationCarbon-Bromine bondsCarbon-Carbon (C-C)
Metal-Organic NetworkCoordination with metal adatoms on a surfaceNitrogen atoms in the triazine coreNitrogen-Metal (N-M)

Reactivity and Functionalization of 2,4,6 Tris 3 Bromophenyl 1,3,5 Triazine for Diverse Research Avenues

Chemical Reactions and Functional Group Transformations

The chemical behavior of 2,4,6-tris(3-bromophenyl)-1,3,5-triazine is dominated by the reactivity of the bromine-substituted phenyl rings and the inherent electronic properties of the 1,3,5-triazine (B166579) core.

Oxidation and Reduction Pathways

While specific studies on the oxidation and reduction of this compound are not extensively documented, the electrochemical properties of related 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives have been investigated. For instance, functionalized fac-tris(2-phenylpyridine)Ir(III) complexes bearing a 2,4,6-triphenyl-1,3,5-triazine moiety exhibit reduction potentials that are anodically shifted, indicating that the reduction is centered on the electron-deficient triazine ring. nih.gov This suggests that the triazine core in this compound would be the likely site of reduction.

Oxidation would likely target the electron-rich phenyl rings, although the presence of the electron-withdrawing bromine atoms would render them less susceptible to oxidation compared to unsubstituted phenyl rings. The specific pathways for oxidation and reduction would be highly dependent on the reagents and reaction conditions employed.

Nucleophilic Substitution of Bromine Atoms

Direct nucleophilic aromatic substitution (SNAr) of the bromine atoms in this compound is generally challenging under standard conditions. The C(sp²)-Br bond is strong, and the phenyl ring is not sufficiently activated towards nucleophilic attack. However, palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the substitution of the bromine atoms with a wide range of nucleophiles. These reactions proceed through a different mechanism, typically involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Common palladium-catalyzed cross-coupling reactions that can be employed for the functionalization of this compound include:

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, coupling aryl halides with amines. researchgate.netgoogle.comresearchgate.net

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, coupling aryl halides with boronic acids or esters. illinois.edunih.govrsc.org

Sonogashira Coupling: For the formation of carbon-carbon bonds, coupling aryl halides with terminal alkynes. researchgate.netnih.govrsc.org

These reactions allow for the systematic replacement of the bromine atoms with various functional groups, enabling the synthesis of a diverse library of derivatives.

Derivatization Strategies for Tailored Properties

The ability to introduce a variety of functional groups onto the this compound scaffold is crucial for tuning its physical, chemical, and biological properties for specific applications.

Introduction of Diverse Substituents onto the Triazine Core

While the primary focus is often on the functionalization of the peripheral bromophenyl arms, modifications of the 1,3,5-triazine core itself can also be envisioned, although this typically starts from different precursors like cyanuric chloride. The sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride with various nucleophiles is a well-established method for creating a vast range of substituted triazines. consensus.appnih.govpolyu.edu.hk

For this compound, the main strategy for introducing diverse substituents involves the palladium-catalyzed cross-coupling reactions mentioned previously. By choosing the appropriate coupling partner, a wide variety of functional groups can be installed at the site of the bromine atoms.

Coupling ReactionReagent TypeResulting Functional Group
Suzuki-MiyauraArylboronic acidBiaryl
Alkylboronic acidAlkylarene
SonogashiraTerminal alkyneArylalkyne
Buchwald-HartwigPrimary/Secondary AmineArylamine
Alcohol/PhenolAryl ether
StilleOrganostannaneVarious C-C bonds
HeckAlkeneArylalkene

Hybridization with Bioactive Moieties

The 1,3,5-triazine scaffold is a common feature in many biologically active compounds. The derivatization of this compound offers a pathway to synthesize novel hybrid molecules with potential therapeutic applications. By employing cross-coupling reactions, various bioactive heterocyclic moieties can be attached to the central triazine core via the phenyl linkers.

For example, the bromine atoms can be replaced with nitrogen-containing heterocycles through Buchwald-Hartwig amination, or with other carbon-based heterocyclic systems via Suzuki-Miyaura coupling. This approach allows for the creation of complex, three-dimensional molecules that combine the structural features of the triazine core with the pharmacological properties of the appended bioactive groups. The synthesis of star-shaped molecules with a 1,3,5-triazine core linked to various heterocyclic systems has been reported as a strategy to create novel hybrid molecules. researchgate.netconsensus.app

Mechanistic Studies of Reactivity

The reactivity of this compound in functionalization reactions is primarily understood through the well-established mechanisms of palladium-catalyzed cross-coupling reactions.

A general catalytic cycle for these reactions involves the following key steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromophenyl group to form a Pd(II) intermediate.

Transmetalation (for Suzuki, Stille, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig, Sonogashira): The nucleophilic coupling partner transfers its organic group to the palladium center, or coordinates to the palladium and undergoes deprotonation.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst.

Future Directions and Emerging Research Frontiers

Exploration of Novel Synthetic Pathways

The traditional synthesis of 2,4,6-triaryl-1,3,5-triazines often relies on methods that may involve harsh conditions or the use of halogenated precursors, leading to environmental concerns. sci-hub.se Future research is increasingly focused on developing greener, more efficient, and atom-economical synthetic protocols.

Emerging strategies are moving towards catalytic systems that offer milder reaction conditions and reduced waste. For instance, copper-catalyzed cyclization of N-benzylbenzamidines has been demonstrated as a novel and straightforward method for synthesizing 2,4,6-triaryl-1,3,5-triazines, avoiding the need for aldehydes or alcohols as reaction partners. sci-hub.se Another promising avenue is the cyclotrimerization of benzonitriles using low-valent titanium catalysts, which can be performed on a gram scale with products isolated simply by recrystallization. researchgate.net

Furthermore, green chemistry principles are being actively integrated into triazine synthesis. mdpi.comresearchgate.net Methodologies utilizing microwave irradiation researchgate.netchim.it and ultrasound assistance mdpi.comnih.gov are gaining traction. These techniques can significantly shorten reaction times, improve yields, and often allow for solvent-free conditions or the use of aqueous media, aligning with the goals of sustainable chemical manufacturing. mdpi.comchim.it The exploration of phase-transfer catalysts in these green approaches further enhances efficiency by facilitating reactions between different phases. mdpi.com

Future synthetic explorations for 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine and its derivatives will likely focus on:

Catalyst Development: Designing inexpensive, earth-abundant metal catalysts (e.g., copper, titanium) for efficient cyclotrimerization reactions. sci-hub.seresearchgate.net

Green Methodologies: Optimizing microwave-assisted and sonochemical protocols to minimize energy consumption and eliminate hazardous organic solvents. mdpi.comnih.gov

One-Pot Reactions: Developing multicomponent, one-pot reactions that increase process efficiency and reduce purification steps. nih.gov

Synthetic ApproachKey AdvantagesCatalyst/ConditionRelevant Findings
Catalytic Cyclization Milder conditions, avoids halogenated substrates, good to excellent yields. sci-hub.seCopper salts (e.g., CuCl), sci-hub.se Titanium complexes. researchgate.netEnables direct synthesis from readily available starting materials like N-benzylbenzamidines or benzonitriles. sci-hub.seresearchgate.net
Microwave-Assisted Synthesis Rapid reaction times, high yields, solvent-free conditions possible. researchgate.netchim.itMicrowave irradiation. chim.itAn efficient and green procedure for both symmetrical and unsymmetrical 1,3,5-triazines. researchgate.netchim.it
Ultrasound-Assisted Synthesis (Sonochemistry) Enhanced sustainability, enables use of aqueous media, reduces organic solvent use. mdpi.comnih.govUltrasound irradiation, often with a phase-transfer catalyst. mdpi.comAllows for efficient synthesis in environmentally friendly solvent systems. mdpi.com

Advanced Characterization Techniques for In-situ Studies

To fully understand and optimize the performance of materials derived from this compound, particularly in electronic and optoelectronic devices, it is crucial to study their properties under actual operating conditions. This has led to a growing emphasis on in-situ and operando characterization techniques, which provide real-time insights into dynamic processes. researching.cnresearching.cnresearchgate.net

These advanced methods allow researchers to observe the evolution of film morphology, crystal structure, charge carrier dynamics, and interfacial properties as they happen within a functioning device. researching.cnresearching.cn This contrasts with traditional ex-situ measurements, which only analyze the material before or after operation.

Key emerging techniques applicable to triazine-based materials include:

In-situ/ Operando Spectroscopy: Techniques like time-resolved visible and near-infrared (NIR) spectroscopy can optically probe the absorption of gate-induced carriers in an organic field-effect transistor (OFET), correlating electronic states with electrical signals in the time domain. acs.org This helps to reveal the fundamental physics of device operation. acs.org

In-situ X-ray Characterization: Methods such as X-ray diffraction and photoemission spectroscopy, when combined with device operation, provide direct analysis of the crystal structure and electronic properties of the organic semiconductor film as it functions. researching.cnresearching.cn

In-situ Scanning Probe Microscopy: Techniques including atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) can be adapted to monitor nanoscale changes in film morphology, conductivity, and interfacial potential during device operation, even at semiconductor/liquid interfaces. researching.cnresearchgate.net

These powerful tools are essential for establishing clear structure-property relationships and diagnosing failure mechanisms, thereby accelerating the development of more robust and efficient organic electronic devices. researching.cn

Rational Design of Next-Generation Triazine-Based Materials

The future of triazine-based materials science is shifting from trial-and-error discovery towards rational, predictive design. mdpi.comacs.org By leveraging computational modeling and data-driven approaches, researchers can design novel molecules with specific, predetermined properties before undertaking complex synthesis. The 1,3,5-triazine (B166579) core is an ideal scaffold for this approach due to its versatile and tunable nature. researchgate.netresearchgate.net

Materials Informatics: A particularly exciting frontier is the use of materials informatics and machine learning (ML) to accelerate the discovery of high-performance materials. bohrium.comnih.gov By training ML models on existing datasets of triazine derivatives, it is possible to predict key properties like electron mobility and glass transition temperature for virtual compounds. nih.gov This allows for the rapid screening of vast chemical libraries to identify the most promising candidates for synthesis, dramatically reducing the time and resources required for materials development. bohrium.com This multistep virtual screening approach has already been successfully applied to fine-tune triazine-based electron-transport materials for OLEDs, leading to devices with enhanced efficiency and lifetime. nih.gov

The bromine atoms on this compound serve as valuable synthetic handles for creating libraries of new derivatives through cross-coupling reactions, making this compound an excellent platform for such data-driven design strategies.

Design StrategyTools & TechniquesObjectivePotential Outcome for Triazine Materials
Computational Chemistry Density Functional Theory (DFT). mdpi.comPredict electronic properties (HOMO/LUMO), conformational mobility, and stability. mdpi.comTailored design of emitters and host materials for OLEDs with specific colors and efficiencies. acs.org
Structure-Property Relationship Studies Synthesis of analogue series, spectroscopic analysis, computational modeling. acs.orgnih.govUnderstand how systematic structural changes impact photophysical and electronic properties. acs.orgClear guidelines for modifying triazine structures to enhance desired functionalities. nih.gov
Materials Informatics & Machine Learning Machine learning models (e.g., random forest), virtual compound libraries, DFT-calculated descriptors. bohrium.comnih.govHigh-throughput virtual screening to identify molecules with optimal combinations of properties. nih.govRapid discovery of novel triazine derivatives with superior performance for electronic applications. bohrium.com

Interdisciplinary Research Integrating this compound

The inherent versatility of the 1,3,5-triazine scaffold allows for its application across a wide range of scientific disciplines beyond its traditional use in materials science. The functional bromophenyl groups of this compound make it an ideal candidate for creating novel structures for interdisciplinary research.

Supramolecular Chemistry and Self-Assembly: The star-shaped geometry of triazine derivatives makes them excellent building blocks for creating complex, ordered structures through self-assembly. Research has shown that 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (B1294791) can form different two-dimensional self-assembling structures on substrates like graphite (B72142) and graphene, demonstrating how molecule-substrate interactions can guide molecular organization. acs.org This capability is fundamental for bottom-up fabrication in nanotechnology.

Photocatalysis: Novel aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been synthesized and shown to act as highly efficient and selective photocatalysts for organic reactions, such as the oxidation of benzylamines. acs.org The unique electronic properties of the triazine core facilitate the photocatalytic cycle.

Chemical Sensing: The electron-deficient triazine ring, when functionalized with appropriate receptor groups, can act as the core of sensitive and selective chemosensors. Triazine-based molecules have been developed for the colorimetric and fluorometric detection of various metal ions, which is crucial for environmental monitoring and analytical chemistry. researchgate.net

Environmental Applications: Functionalized triazine scaffolds are being explored for environmental remediation. For example, triazine-functionalized activated carbon, derived from biomass, has been used for the effective removal of heavy metal ions like Hg²⁺, Pb²⁺, and Cd²⁺ from contaminated water. acs.org The nitrogen atoms in the triazine ring act as effective binding sites for these toxic metals.

The continued exploration of this compound in these diverse fields highlights its potential as a foundational component for tackling challenges in nanotechnology, green chemistry, and environmental science.

Q & A

Basic: What are the optimal synthetic routes for 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine?

Answer:
The synthesis typically involves cyclotrimerization of 3-bromobenzonitrile using trifluoromethanesulfonic acid as a catalyst under controlled conditions. Key steps include:

  • Reaction Setup : Stirring 3-bromobenzonitrile with trifluoromethanesulfonic acid at 0–5°C for 24 hours.
  • Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane.
  • Purification : Recrystallization from ethanol or toluene to achieve >99% purity .
    For peripheral modification, Suzuki cross-coupling reactions with arylboronic acids are employed to introduce functional groups, enabling applications in materials science (e.g., electrophosphorescent devices) .

Basic: What spectroscopic and analytical techniques confirm the structure and purity of this compound?

Answer:

  • IR Spectroscopy : Validates functional groups (e.g., C≡N stretching at ~2220 cm⁻¹) and bromophenyl moieties .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic proton splitting patterns and integration ratios).
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Br.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 546.05) .

Advanced: How can researchers optimize Suzuki cross-coupling reactions using this triazine derivative?

Answer:
Key parameters for optimization include:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ for high yields in coupling with arylboronic acids .
  • Solvent Systems : Toluene or THF with aqueous Na₂CO₃ as a base.
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
  • Substrate Ratios : A 1:3 molar ratio of triazine to boronic acid ensures complete substitution .
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates functionalized derivatives for device fabrication.

Advanced: How should researchers address discrepancies in reported solubility data for this compound?

Answer:
Contradictions in solubility (e.g., in DCM vs. toluene) may arise from:

  • Purity : Impurities (e.g., unreacted starting materials) affect solubility. Recrystallization or HPLC purification is recommended .
  • Measurement Conditions : Temperature and solvent batch variations. Standardize protocols (e.g., USP <1174>) for reproducibility.
  • Crystal Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter solubility profiles. X-ray diffraction (XRD) can identify polymorphs .

Advanced: What computational methods predict the electronic properties of triazine derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess electron-transport capabilities. For example, derivatives like 2,4,6-tris(4-(3-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine (TR1) show HOMO levels at -5.8 eV, suitable for OLED host materials .
  • Solvatochromic Studies : Correlate emission spectra with solvent polarity to evaluate charge-transfer behavior .
  • Molecular Dynamics (MD) : Simulates packing arrangements in solid-state applications (e.g., MOFs) .

Advanced: What role does this compound play in coordination chemistry and ligand design?

Answer:
The electron-deficient triazine core acts as a π-acceptor ligand, forming stable complexes with transition metals. Examples include:

  • Iron(III) Complexes : Triazine-based Schiff bases coordinate via nitrogen atoms, enabling catalytic or sensing applications .
  • MOF Synthesis : Functionalized triazines serve as linkers in porous frameworks for gas storage or catalysis .
  • Ligand Tuning : Substituents (e.g., bromine) modulate steric and electronic effects for selective metal binding .

Advanced: How can researchers resolve low yields in triazine synthesis?

Answer:
Low yields (<50%) often result from:

  • Incomplete Cyclotrimerization : Prolong reaction times (up to 48 hours) or use microwave-assisted synthesis.
  • Side Reactions : Competing hydrolysis of nitriles. Ensure anhydrous conditions and acid catalyst purity .
  • Purification Losses : Replace column chromatography with preparative HPLC for polar byproducts.

Advanced: What are the emerging applications of this compound in optoelectronic materials?

Answer:

  • OLED Host Materials : Electron-deficient triazine derivatives enhance electron injection in devices. For example, this compound derivatives exhibit triplet energies >2.8 eV, reducing exciton quenching .
  • Fluorescent Sensors : Functionalized triazines detect metal ions (e.g., Fe³⁺) via fluorescence quenching .
  • Photovoltaic Additives : Improve charge transport in perovskite solar cells .

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